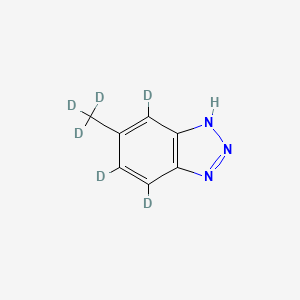

5-Methylbenzotriazole-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methylbenzotriazole-d6 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in analytical chemistry as an internal standard for mass spectrometric analyses. The incorporation of deuterium atoms makes it an ideal reference compound for the quantification of 5-Methylbenzotriazole, which is widely used as a corrosion inhibitor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-Methylbenzotriazole-d6 involves the deuteration of 5-Methylbenzotriazole. The process typically starts with the synthesis of 5-Methylbenzotriazole from 3,4-diaminotoluene. The steps include:

- Dissolving 3,4-diaminotoluene in purified water and heating the solution.

- Adding sodium nitrite to the solution to progress the reaction.

- Cooling the solution and adding sulfuric acid to precipitate the product.

- Isolating the crystals and dehydrating them through heating.

- Distilling the crystals to obtain 5-Methylbenzotriazole .

For the deuteration process, the 5-Methylbenzotriazole is subjected to a reaction with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms, resulting in this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield, purity, and cost-effectiveness. The use of advanced distillation and purification techniques ensures the production of high-purity this compound suitable for analytical applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylbenzotriazole-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted benzotriazole derivatives .

Applications De Recherche Scientifique

Isotopic Labeling

5-Methylbenzotriazole-d6 is extensively used in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the sensitivity and resolution of NMR studies, allowing for detailed analysis of molecular structures and dynamics. This application is crucial in both organic chemistry and biochemistry for understanding reaction mechanisms and molecular interactions .

Environmental Research

In environmental science, this compound serves as a tracer for studying the fate and transport of organic pollutants in aquatic systems. Its stable isotopic nature allows researchers to track its movement through various environmental matrices, providing insights into contamination sources and degradation pathways .

Table 1: Applications in Environmental Studies

| Application Area | Description |

|---|---|

| Tracer Studies | Used to track organic pollutants in water systems. |

| Fate and Transport Studies | Helps in understanding the degradation pathways of contaminants. |

| Pollution Source Tracking | Assists in identifying sources of contamination in aquatic environments. |

Pharmaceutical Development

This compound is also employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its anti-corrosive properties make it suitable for use in formulations that require stability during storage and application .

Table 2: Pharmaceutical Applications

| API Synthesis | Description |

|---|---|

| Intermediates Formation | Used in the synthesis of various pharmaceutical compounds. |

| Stability Improvement | Enhances the stability of formulations against degradation. |

Anti-Corrosive Agent

The compound exhibits excellent anti-corrosive properties, making it a valuable additive in coatings and materials exposed to harsh environments. Its ability to inhibit corrosion is particularly beneficial in industries such as aerospace and automotive .

Agricultural Use

This compound has been identified as a potential nitrification inhibitor for urea fertilizers, which can enhance nitrogen use efficiency in agricultural soils. This application is critical for improving crop yields while minimizing environmental impacts from nitrogen leaching .

Table 3: Industrial Applications Overview

| Industry | Application Type | Benefits |

|---|---|---|

| Aerospace | Anti-corrosive Additive | Protects materials from corrosion damage. |

| Agriculture | Nitrification Inhibitor | Improves nitrogen efficiency in fertilizers. |

Environmental Impact Assessment

A study conducted on the removal of micropollutants from wastewater treatment plants utilized this compound as a tracer to evaluate treatment efficacy and pollutant degradation rates . The findings demonstrated significant reductions in contaminant levels, highlighting the compound's utility in environmental monitoring.

Pharmaceutical Synthesis Optimization

Research involving the synthesis of complex pharmaceuticals reported the successful use of this compound as an intermediate, leading to improved yields and purities compared to traditional methods . This case underscores its role in enhancing pharmaceutical manufacturing processes.

Mécanisme D'action

The mechanism of action of 5-Methylbenzotriazole-d6 involves its role as an internal standard in analytical chemistry. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of 5-Methylbenzotriazole in samples. This is crucial for precise measurements in mass spectrometric analyses .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzotriazole: Similar in structure but differs in the position of the methyl group.

5-Methylbenzimidazole: Contains a benzimidazole ring instead of a benzotriazole ring.

Tolyltriazole: Another methylated benzotriazole used as a corrosion inhibitor.

Uniqueness

5-Methylbenzotriazole-d6 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometric analyses. This property distinguishes it from other similar compounds that do not contain deuterium and are not suitable for the same analytical applications .

Activité Biologique

5-Methylbenzotriazole-d6 (5-MBT-d6) is a deuterated derivative of 5-methylbenzotriazole, a compound that has garnered attention for its diverse biological activities and applications. This article explores the biological activity of 5-MBT-d6, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C7HD₆N₃

- Molecular Weight : 139.19 g/mol

- CAS Number : 1246820-65-4

- Purity : >95% (HPLC)

- Storage Conditions : -20°C

Biological Activity Overview

5-MBT-d6 exhibits several biological activities, including antimicrobial, antifungal, and potential use as a nitrification inhibitor in agricultural applications. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that benzotriazoles, including 5-MBT-d6, possess significant antimicrobial properties. Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

- Minimum Inhibitory Concentration (MIC) values for certain benzotriazole derivatives against MRSA were reported to be between 12.5–25 μg/mL .

- In vitro studies demonstrated that compounds derived from benzotriazole could reduce the number of epimastigotes of Trypanosoma cruzi by over 50% at concentrations as low as 25 μg/mL .

2. Antifungal Activity

Benzotriazoles have also been explored for their antifungal properties:

- Compounds similar to 5-MBT-d6 have shown efficacy against Candida albicans with MIC values ranging from 1.6 μg/mL to 25 μg/mL .

- The introduction of halogen substituents on the benzotriazole ring has been linked to increased antifungal potency, particularly against Aspergillus species .

3. Nitrification Inhibition

5-MBT-d6 is noted for its potential role as a nitrification inhibitor in agricultural soils:

- It has been identified as a promising candidate for reducing nitrogen losses from urea fertilizers, thereby enhancing nitrogen use efficiency in crops .

- The deuterated form aids in tracing studies due to its distinct isotopic signature, allowing researchers to monitor its fate and transport in soil environments.

The biological activities of 5-MBT-d6 can be attributed to its ability to interact with specific enzymes and cellular pathways:

- Antimicrobial Mechanism : The inhibition of bacterial growth is thought to occur through interference with cell wall synthesis or disruption of membrane integrity.

- Antifungal Mechanism : Similar to other triazoles, it likely acts by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Case Study 1: Antimicrobial Effectiveness

A study evaluated the effectiveness of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their unsubstituted counterparts.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-Methylbenzotriazole | 12.5 | MRSA |

| Trifluoromethyl Derivative | 25 | MSSA |

Case Study 2: Nitrification Inhibition

In a controlled soil study, the application of 5-MBT-d6 significantly reduced nitrification rates compared to untreated controls. This suggests its potential utility in agricultural practices aimed at minimizing nitrogen leaching.

| Treatment | Nitrification Rate (%) | Control Rate (%) |

|---|---|---|

| Untreated Control | 100 | - |

| 5-MBT-d6 (10 mg/kg) | 45 | - |

Propriétés

IUPAC Name |

4,5,7-trideuterio-6-(trideuteriomethyl)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUDIIUSNGCQKF-RLTMCGQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=NNN=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.